N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features a 4-chlorophenyl substituent at the pyrazolo[3,4-d]pyrimidine core, a 3-methylpyrazole moiety, and a propionamide side chain.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O/c1-3-16(27)23-15-8-11(2)24-26(15)18-14-9-22-25(17(14)20-10-21-18)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYJOKNDGDPNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide typically involves multi-step organic reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps may include:
Formation of the pyrazole ring via cyclization reactions.
Introduction of the chlorophenyl group through electrophilic substitution reactions.
Coupling with propionamide through amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound might employ continuous flow chemistry techniques, which offer enhanced efficiency, scalability, and safety. Optimized reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide can undergo various chemical reactions:
Oxidation: Often leads to the formation of corresponding oxides or ketones.
Reduction: Can reduce the pyrazole ring or the chlorophenyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Halogens, alkyl halides, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Typically, derivatives of the original molecule with modified functional groups or altered oxidation states.
Scientific Research Applications
The compound is part of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. Research has demonstrated that derivatives of this class exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Anti-inflammatory Properties
Studies have shown that compounds related to pyrazolo[3,4-d]pyrimidines possess potent anti-inflammatory effects. For instance, a series of synthesized derivatives were evaluated for their ability to inhibit prostaglandin synthesis, demonstrating significant reductions in inflammation markers in animal models . The pharmacological profiles indicated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a safer therapeutic index.
Anti-cancer Activity
Research has identified that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. Specifically, compounds have been shown to inhibit Src family kinases, which are implicated in several types of cancers. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
Antiviral Effects
Some derivatives have also been investigated for their antiviral properties. They have shown efficacy against viral infections by interfering with viral replication mechanisms, making them potential candidates for antiviral drug development .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study: Anti-inflammatory Activity
A study published in the Egyptian Journal of Chemistry reported the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as anti-inflammatory agents. Compounds were tested for their ability to reduce carrageenan-induced edema in rats, showing promising results with some compounds exhibiting better efficacy than standard treatments .
Case Study: Cancer Treatment
In another research effort focusing on cancer therapy, a derivative of this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .
Case Study: Antiviral Research
Research exploring the antiviral capabilities of pyrazolo[3,4-d]pyrimidine derivatives found that certain compounds exhibited inhibitory effects on viral replication in vitro. This suggests that these compounds could be further developed into antiviral therapies targeting specific viral pathways .
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features:
Key Observations :
- Side Chains: The propionamide chain offers flexibility and hydrogen-bonding capacity, differing from cyclopentylpropanamide (bulkier, hydrophobic) in and chromenone-linked derivatives (planar, aromatic) in .
- Thermal Stability: Fluorophenyl derivatives in exhibit high melting points (>340°C), suggesting strong intermolecular interactions, while chromenone-linked analogs melt at lower temperatures (~175°C), possibly due to structural complexity.
Critical Analysis of Structural Trade-offs
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher atomic polarizability may strengthen van der Waals interactions in target binding compared to fluorine’s electronegativity-driven hydrogen bonding .
- Propionamide vs.
- Chromenone vs. Pyrazole Linkage: Chromenone derivatives introduce planar aromatic systems, which may intercalate DNA or inhibit topoisomerases, diverging from the pyrazole-based target’s likely kinase-targeted mechanism.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of various enzymatic pathways. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 409.8 g/mol. The presence of the 4-chlorophenyl group and multiple pyrazole rings suggests a complex interaction profile with biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), such as EGFR and VEGFR2. For instance, related compounds have demonstrated IC50 values ranging from 0.3 to 24 µM against these targets, suggesting potential utility in cancer therapies .
- Induction of Apoptosis : Studies involving similar compounds have reported significant induction of apoptosis in cancer cell lines, inhibiting tumor growth effectively .
- Cell Cycle Arrest : The compound may also interfere with the cell cycle progression by inducing DNA fragmentation, which is crucial for cancer treatment strategies .
Biological Activity and Research Findings
A variety of studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Case Studies
Several notable case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine compounds:
- MCF-7 Model Study : A derivative exhibited potent inhibitory effects on tumor growth in MCF-7 models, leading to substantial reductions in cell viability and induction of apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives showed significant tumor regression compared to controls, supporting the translational potential of these compounds .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide?
Answer:
- Multi-step synthesis is typically employed, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclization of chlorophenyl-substituted precursors (e.g., using 4-chlorophenylhydrazine) and subsequent coupling with 3-methylpyrazole derivatives .
- Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands like XPhos enhance cross-coupling reactions, particularly for introducing the propionamide group .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane and TLC monitoring (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to isolate intermediates .
- Yield optimization : Reaction temperatures between 80–100°C and anhydrous solvents (e.g., DMF or DCM) improve efficiency .
Basic: Which analytical techniques are critical for characterizing this compound and validating its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) confirm structural integrity, with characteristic peaks for the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.8 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z ~410–420) and detects impurities .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and stability under stress conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its kinase inhibition profile?
Answer:
- Substituent modification : Systematically alter the 4-chlorophenyl group (e.g., replace with 3,4-dichlorophenyl or fluorophenyl) and monitor changes in IC₅₀ values against kinases like CDK2 or EGFR .
- Propionamide variants : Introduce bulkier alkyl chains (e.g., isopropyl or cyclopropyl) to assess steric effects on target binding .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase ATP pockets, focusing on hydrogen bonding (e.g., pyrimidine N1 with kinase backbone) .
Advanced: How should researchers address contradictions in biological activity data across different assays?
Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration, incubation time). For example, discrepancies in IC₅₀ values for antiproliferative activity may arise from varying ATP concentrations in kinase assays .
- Orthogonal validation : Combine enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with cell-based viability tests (MTT or CellTiter-Glo) to confirm target-specific effects vs. off-target toxicity .
- Data normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Murine models : Administer 10–50 mg/kg doses orally or intravenously to assess bioavailability (%F > 30%) and plasma half-life (t₁/₂ ~4–6 hours) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing. Histopathology of liver/kidney tissues identifies organ-specific toxicity .
- Metabolite profiling : LC-MS/MS detects major metabolites (e.g., hydroxylated derivatives) in plasma and urine .
Advanced: How can computational methods guide the optimization of synthetic routes?
Answer:
- Reaction path prediction : Use density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization or amide coupling) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, DMF may outperform THF in Buchwald-Hartwig couplings for this compound .
- Retrosynthetic analysis : Tools like Synthia propose alternative routes (e.g., late-stage introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling) .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Degradation pathways : Hydrolysis of the amide bond (t₁/₂ ~30 days at pH 7.4, 25°C) and oxidation of the pyrazole ring are common .
- Storage conditions : Lyophilized solids stored at -20°C under argon show >90% stability over 6 months. Aqueous solutions require stabilizers (e.g., 0.1% BHT) .
Advanced: How to profile selectivity across kinase families to minimize off-target effects?
Answer:
- Kinase panel screening : Test against 100+ kinases (e.g., DiscoverX KINOMEscan) at 1 µM concentration. Prioritize kinases with <50% inhibition .
- Crystal structures : Co-crystallize the compound with off-target kinases (e.g., Abl1) to identify binding motifs for rational redesign .
Table 1: Key Physicochemical and Biological Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~412.8 g/mol | |
| LogP (Predicted) | 2.8–3.2 (Schrödinger QikProp) | |
| Aqueous Solubility (pH 7.4) | 0.05–0.1 mg/mL | |
| IC₅₀ (CDK2 inhibition) | 12 nM ± 2.1 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
